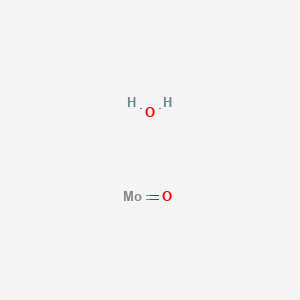
Oxomolybdenum--water (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxomolybdenum–water (1/1) is a compound that consists of oxomolybdenum species in an aqueous solution. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxomolybdenum–water (1/1) can be synthesized through various methods, including the thermal decomposition of precursor oxalato complexes. For example, oxomolybdenum(VI) oxalates can be prepared by reacting molybdic acid with oxalic acid in the presence of potassium or ammonium oxalate. The resulting complexes are then thermally decomposed to yield oxomolybdenum species .
Industrial Production Methods
Industrial production of oxomolybdenum compounds often involves the use of molybdenum trioxide (MoO3) as a starting material. MoO3 can be reduced and reacted with various ligands to form oxomolybdenum species. The process typically involves high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxomolybdenum–water (1/1) undergoes several types of chemical reactions, including:
Oxidation: Oxomolybdenum species can participate in oxidation reactions, where they act as oxidizing agents.
Reduction: These species can also be reduced under specific conditions, leading to changes in their oxidation state.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxomolybdenum species include hydrogen peroxide (H2O2), which is often used as an oxidizing agent. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products
Major products formed from reactions involving oxomolybdenum species include various oxides and hydroxides of molybdenum, as well as complex molybdenum compounds with different ligands. These products can have diverse applications depending on their chemical structure and properties .
Wissenschaftliche Forschungsanwendungen
Oxomolybdenum–water (1/1) has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxomolybdenum–water (1/1) involves its ability to participate in redox reactions. The molybdenum center can undergo changes in its oxidation state, facilitating the transfer of electrons and oxygen atoms in various chemical processes. This redox activity is crucial for its catalytic properties and its role in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxomolybdenum–water (1/1) include:
Molybdenum trioxide (MoO3): A common starting material for the synthesis of oxomolybdenum species.
Molybdenum hexacarbonyl (Mo(CO)6): Another molybdenum compound with distinct chemical properties and applications.
Molybdenum oxalates: Compounds that can be thermally decomposed to yield oxomolybdenum species.
Uniqueness
Oxomolybdenum–water (1/1) is unique due to its aqueous nature and the specific coordination environment of the molybdenum center. This compound’s ability to participate in a wide range of chemical reactions and its versatility in various applications make it a valuable subject of study in both academic and industrial research .
Eigenschaften
CAS-Nummer |
58516-61-3 |
|---|---|
Molekularformel |
H2MoO2 |
Molekulargewicht |
129.96 g/mol |
IUPAC-Name |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
InChI-Schlüssel |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
Kanonische SMILES |
O.O=[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
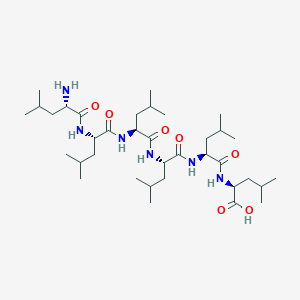
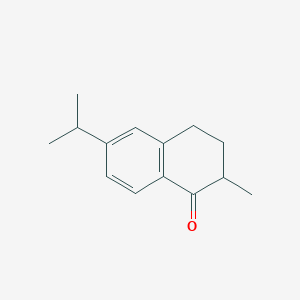
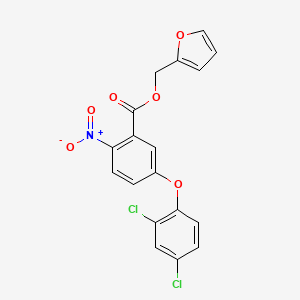

![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
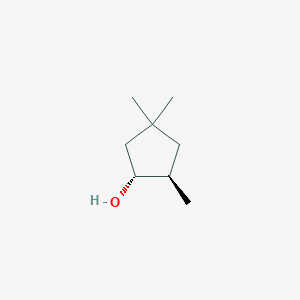
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
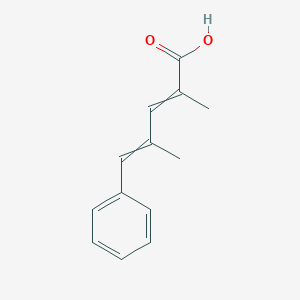
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
